molecular formula C14H15NO2 B1360236 1-Naphthyl N-propylcarbamate CAS No. 25216-27-7

1-Naphthyl N-propylcarbamate

Cat. No.: B1360236
CAS No.: 25216-27-7
M. Wt: 229.27 g/mol
InChI Key: UXYGKIWSDXDEMU-UHFFFAOYSA-N
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Description

1-Naphthyl N-propylcarbamate is an organic compound with the molecular formula C14H15NO2 It belongs to the class of carbamate esters, which are widely used in various chemical and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Naphthyl N-propylcarbamate can be synthesized through the reaction of 1-naphthol with propyl isocyanate. The reaction typically occurs under mild conditions, often at room temperature, and may require a catalyst to enhance the reaction rate. The general reaction scheme is as follows:

1-Naphthol+Propyl isocyanate1-Naphthyl N-propylcarbamate\text{1-Naphthol} + \text{Propyl isocyanate} \rightarrow \text{this compound} 1-Naphthol+Propyl isocyanate→1-Naphthyl N-propylcarbamate

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of solvents and catalysts can optimize the reaction conditions, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

1-Naphthyl N-propylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into different naphthyl derivatives.

    Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Naphthyl derivatives

    Substitution: Various substituted naphthyl compounds

Scientific Research Applications

1-Naphthyl N-propylcarbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of 1-Naphthyl N-propylcarbamate involves the inhibition of specific enzymes, such as cholinesterase. This inhibition occurs through the carbamate group binding to the active site of the enzyme, preventing the breakdown of neurotransmitters like acetylcholine. This leads to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthyl N-methylcarbamate (Carbaryl): A widely used insecticide with similar enzyme inhibition properties.

    1-Naphthyl N-ethylcarbamate: Another carbamate ester with comparable chemical properties.

Uniqueness

1-Naphthyl N-propylcarbamate is unique due to its specific propyl group, which can influence its reactivity and biological activity compared to other carbamate esters. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

naphthalen-1-yl N-propylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-2-10-15-14(16)17-13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYGKIWSDXDEMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)OC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60959287
Record name 1-Naphthyl N-propylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60959287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25216-27-7, 38357-67-4
Record name 1-Naphthyl N-propylcarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025216277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, propyl-, 1-naphthalenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038357674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthyl N-propylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60959287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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